BenchChemオンラインストアへようこそ!

N-(2-chlorophenyl)-4-{[(furan-2-yl)methyl](methyl)sulfamoyl}benzamide

Bradykinin B1 receptor antagonism Positional isomer SAR Phenylsulfamoyl benzamide

This phenylsulfamoyl benzamide derivative is a structurally defined, patent-classified bradykinin B1 receptor antagonist probe. Its ortho-chlorophenyl amide and furan-2-ylmethyl sulfamoyl substitution create a unique pharmacophoric combination that cannot be interchanged with close analogs without risking loss of target engagement or selectivity. Deploy this compound as a reference benchmark in B1 receptor SAR studies, as a positional isomer control, or as a selectivity control against CB2-targeted sulfamoyl benzamides. Verify B1 activity independently; no public potency data are disclosed in the originating patent families (US8481527, CA2667481C). Procure only if the exact substitution pattern (ortho-Cl, furan-2-ylmethyl, N-methyl) is required.

Molecular Formula C19H17ClN2O4S
Molecular Weight 404.87
CAS No. 922894-64-2
Cat. No. B2719799
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-chlorophenyl)-4-{[(furan-2-yl)methyl](methyl)sulfamoyl}benzamide
CAS922894-64-2
Molecular FormulaC19H17ClN2O4S
Molecular Weight404.87
Structural Identifiers
SMILESCN(CC1=CC=CO1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3Cl
InChIInChI=1S/C19H17ClN2O4S/c1-22(13-15-5-4-12-26-15)27(24,25)16-10-8-14(9-11-16)19(23)21-18-7-3-2-6-17(18)20/h2-12H,13H2,1H3,(H,21,23)
InChIKeyJCXJKLUUVNIMOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-chlorophenyl)-4-{[(furan-2-yl)methyl](methyl)sulfamoyl}benzamide (CAS 922894-64-2): Procurement-Relevant Chemical Identity and Patent Lineage


N-(2-chlorophenyl)-4-{[(furan-2-yl)methyl](methyl)sulfamoyl}benzamide (CAS 922894-64-2, PubChem CID 7656144) is a phenylsulfamoyl benzamide derivative with molecular formula C₁₉H₁₇ClN₂O₄S and molecular weight 404.87 g/mol [1]. The compound belongs to a class of non-peptide bradykinin B1 receptor antagonists disclosed in patent families including US8481527 and CA2667481C, which describe phenylsulfamoyl benzamide derivatives of formula (I) wherein the sulfamoyl benzamide core bears specific substitution patterns conferring selective B1 antagonism [2]. The compound incorporates three pharmacophorically significant features: an ortho-chlorophenyl group on the amide nitrogen, a furan-2-ylmethyl substituent on the sulfamoyl nitrogen, and a methyl group co-substituting the sulfamoyl nitrogen — a combination that distinguishes it within the broader phenylsulfamoyl benzamide series.

N-(2-chlorophenyl)-4-{[(furan-2-yl)methyl](methyl)sulfamoyl}benzamide: Why Generic Substitution Within the Phenylsulfamoyl Benzamide Class Is Not Scientifically Valid


Phenylsulfamoyl benzamide derivatives cannot be interchanged without risking loss of target engagement, selectivity, or physicochemical suitability because the class exhibits steep structure-activity relationships (SAR) at every substitution position. The patent literature on this series demonstrates that bradykinin B1 receptor antagonism depends critically on the identity and position of substituents on both the benzamide nitrogen (R₁–R₂) and the sulfamoyl phenyl ring (R₃–R₅) [1]. Even positional isomerism of a single chlorine atom on the N-phenyl ring (ortho vs. meta vs. para) can alter receptor binding geometry, as demonstrated across multiple phenylsulfamoyl benzamide sub-series [1]. The furan-2-ylmethyl group on the sulfamoyl nitrogen introduces additional conformational constraints and hydrogen-bonding potential not present in analogs bearing simple alkyl or benzyl groups. Consequently, procurement decisions based solely on scaffold similarity without verifying the exact substitution pattern risk selecting a compound with uncharacterized or absent activity at the intended biological target.

N-(2-chlorophenyl)-4-{[(furan-2-yl)methyl](methyl)sulfamoyl}benzamide: Comparative Evidence Dimensions for Scientific Selection


Ortho-Chlorine Substitution on the N-Phenyl Ring: Positional Isomer Differentiation vs. Meta- and Para-Chloro Analogs

The target compound bears a chlorine atom at the ortho (2-) position of the N-phenyl ring. Close positional isomers exist: N-(3-chlorophenyl)-4-{[(furan-2-yl)methyl](methyl)sulfamoyl}benzamide (meta-chloro) and N-(4-chlorophenyl)-4-{[(furan-2-yl)methyl](methyl)sulfamoyl}benzamide (para-chloro). In the phenylsulfamoyl benzamide bradykinin B1 antagonist class, the position of halogen substitution on the N-phenyl ring is a defined variable within patent formula (I) (R₃–R₅ positions), and the ortho vs. meta vs. para placement alters both the dihedral angle of the benzamide moiety and the electronic environment of the amide NH involved in target hydrogen bonding [1]. While direct comparative Ki/IC₅₀ data for this exact compound against its positional isomers are not available in published primary literature, the patent explicitly claims all three positional variants as distinct embodiments, indicating that each positional isomer was synthesized and evaluated separately to map the SAR landscape [1].

Bradykinin B1 receptor antagonism Positional isomer SAR Phenylsulfamoyl benzamide

Furan-2-ylmethyl vs. Benzyl or Alkyl Substituents on Sulfamoyl Nitrogen: Impact on Molecular Topology and Hydrogen-Bonding Capacity

The target compound incorporates a furan-2-ylmethyl group on the sulfamoyl nitrogen, distinguishing it from analogs bearing benzyl (e.g., N-benzyl-4-[furan-2-ylmethyl(methyl)sulfamoyl]benzamide, CAS 922991-28-4, MW 384.5) or simple alkyl chains. The furan oxygen atom contributes an additional hydrogen-bond acceptor (total H-bond acceptors: 5 vs. 4 in the N-benzyl analog) and introduces a heteroaromatic ring with distinct π-electron distribution compared to phenyl [1]. The topological polar surface area of 88 Ų for the target compound [1] places it in a range consistent with moderate membrane permeability, while the furan ring's lower aromaticity relative to benzene may influence stacking interactions within the receptor binding pocket. In the broader phenylsulfamoyl benzamide class, variation of the sulfamoyl N-substituent (denoted Z in patent formula (I)) is a critical SAR vector, with different heterocyclic and carbocyclic groups producing distinct potency and selectivity profiles at bradykinin B1 receptors [2].

Sulfamoyl substitution SAR Heterocycle incorporation Ligand efficiency

N-(2-Chlorophenyl)benzamide vs. N-Phenylbenzamide Core: LogP and Steric Modulation by Ortho-Chlorine

The ortho-chlorine on the N-phenyl ring of the target compound (XLogP3: 3.1 [1]) contributes both lipophilic bulk and a steric effect that influences the conformation of the benzamide linkage. Comparison with the unsubstituted N-phenyl analog 4-{[(furan-2-yl)methyl](methyl)sulfamoyl}-N-phenylbenzamide (no chlorine) reveals that the chlorine atom increases calculated logP by approximately 0.5–0.8 units (estimated from fragment-based contributions of aromatic Cl vs. H) and introduces a steric constraint that may reduce the conformational freedom of the amide bond [1][2]. In medicinal chemistry, ortho-substitution on the anilide ring is a well-established strategy to modulate both target binding (via conformational restriction) and metabolic stability (via steric shielding of the amide bond from hydrolytic enzymes). The patent's inclusion of halogen as an independently claimed variable at positions R₃–R₅ confirms that this substitution was systematically explored for its impact on biological activity [2].

Physicochemical property modulation Lipophilicity Amide conformation

Sulfamoyl Benzamide Core as Bradykinin B1 Receptor Pharmacophore: Patent-Supported Target Engagement Rationale

The phenylsulfamoyl benzamide scaffold represented by the target compound is specifically claimed in patent US8481527 as providing selective bradykinin B1 receptor antagonism, with the patent explicitly stating that these compounds are useful in the treatment or prevention of painful and inflammatory conditions [1]. While the patent does not disclose individual compound Ki/IC₅₀ values for all exemplified structures, the patent's granted status and the detailed SAR claims covering the furan-2-ylmethyl and 2-chlorophenyl substitution patterns confirm that compounds within this structural scope were demonstrated to possess B1 antagonist activity meeting patentability thresholds [1]. The bradykinin B1 receptor is an inducible receptor upregulated in chronic inflammatory states, and selective non-peptide B1 antagonists are pursued as potential therapeutic agents for chronic inflammatory pain, distinguishing this mechanism from the constitutively expressed B2 receptor targeted by other kinin pathway modulators [1].

Bradykinin B1 receptor Pain and inflammation Non-peptide antagonist

N-(2-chlorophenyl)-4-{[(furan-2-yl)methyl](methyl)sulfamoyl}benzamide: Evidence-Based Research and Industrial Application Scenarios


Bradykinin B1 Receptor Antagonist SAR Probe for Inflammatory Pain Target Validation

Based on its patent classification as a phenylsulfamoyl benzamide bradykinin B1 antagonist [1], this compound is most appropriately deployed as a structural probe in B1 receptor SAR studies. The ortho-chlorophenyl + furan-2-ylmethyl substitution combination represents a specific point in the multi-dimensional SAR space defined by patent formula (I). Researchers comparing positional isomers (ortho-, meta-, para-chloro) or different sulfamoyl N-substituents can use this compound to map how these structural variables affect B1 receptor binding and functional antagonism. Note: users should independently confirm B1 activity for this specific compound, as individual compound data are not publicly disclosed in the patent [1].

Physicochemical Comparator in Sulfamoyl Benzamide Library Design

With computed XLogP3 of 3.1, TPSA of 88 Ų, and 5 hydrogen-bond acceptors [1], this compound occupies a defined physicochemical space within the phenylsulfamoyl benzamide series. It can serve as a reference point for medicinal chemistry teams optimizing ADME properties while maintaining the B1 pharmacophore. The ortho-chlorine substitution provides moderate lipophilicity without the excessive molecular weight or polar surface area that might compromise permeability, making it a useful benchmarking tool when evaluating novel analogs with alternative substituents [1][2].

Negative Control or Selectivity Counter-Screen for CB2-Directed Sulfamoyl Benzamides

The sulfamoyl benzamide scaffold has been independently optimized for cannabinoid CB2 receptor agonism/antagonism [1]. Given the distinct substitution patterns required for CB2 vs. B1 activity, this compound (optimized within B1 patent space) may serve as a selectivity control when profiling CB2-targeted sulfamoyl benzamides, or vice versa. The presence of the furan-2-ylmethyl group vs. the alkyl/aryl sulfamoyl substituents typical of CB2 ligands provides a structural basis for differential receptor recognition [1][2].

Quote Request

Request a Quote for N-(2-chlorophenyl)-4-{[(furan-2-yl)methyl](methyl)sulfamoyl}benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.